molecular formula C20H26N4O4 B6577715 3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea CAS No. 294854-10-7

3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea

Cat. No.: B6577715
CAS No.: 294854-10-7
M. Wt: 386.4 g/mol
InChI Key: LBYXJPMKMLZJNF-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a phenylcarbamoyl group and a polyethylene glycol (PEG)-like ethoxy chain. Its structure includes a central urea core (N-C(=O)-N) flanked by aromatic and flexible ethoxy substituents, which may confer solubility and hydrogen-bonding capabilities. The compound was synthesized using tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate as a starting material, as described in a European patent application . Key analytical data include:

  • LCMS: m/z 1011 [M+H]+
  • HPLC Retention Time: 1.01 minutes (analysis condition SQD-FA05) .

Properties

IUPAC Name

1-phenyl-3-[2-[2-[2-(phenylcarbamoylamino)ethoxy]ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c25-19(23-17-7-3-1-4-8-17)21-11-13-27-15-16-28-14-12-22-20(26)24-18-9-5-2-6-10-18/h1-10H,11-16H2,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYXJPMKMLZJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCOCCOCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including data tables and case studies, focusing on its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. The molecular formula is C23H30N2O5C_{23}H_{30}N_2O_5, and it features a phenylcarbamoyl moiety, which is significant for its interaction with biological targets.

Research indicates that compounds with similar structural motifs often interact with specific biological pathways, potentially influencing cellular mechanisms such as apoptosis, cell proliferation, and signal transduction. The urea group in this compound may act as a hydrogen bond donor, facilitating interactions with target proteins.

Anticancer Activity

Studies have shown that derivatives of urea compounds can exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (BEAS-2B) cells. Notably, certain analogs have shown IC50 values below 1 µM, indicating potent activity against these cell lines .

Table 1: Anticancer Activity of Urea Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
U1MDA-MB-231<1Induces apoptosis via mitochondrial pathway
U2MDA-MB-231<1Alters cell morphology and viability
A3BEAS-2B>100Non-selective; does not affect viability

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been evaluated against various pathogens. For example, derivatives have shown varying degrees of activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 510 µM to 2273 µM for different derivatives .

Table 2: Antimicrobial Activity of Urea Derivatives

CompoundPathogenMIC (µM)
5aM. avium subsp. paratuberculosis510.29
5gM. smegmatis127.00
5dS. aureusNot specified

Case Studies

A recent study investigated the structure-activity relationship (SAR) of urea derivatives, emphasizing the importance of lipophilicity in enhancing antimicrobial activity. Compounds with higher lipophilicity exhibited better efficacy against tested pathogens .

Another notable case involved the evaluation of a series of phenylcarbamoyl derivatives, which revealed that electron-withdrawing substituents significantly influenced their biological activities. For instance, derivatives with trifluoromethyl groups showed enhanced cytotoxicity compared to those with less electronegative substituents .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : Both the target compound and patent analogues use tert-butyl carbamate intermediates, suggesting shared synthetic pathways for PEG-like derivatives .
  • Polarity vs. Lipophilicity : The urea derivative’s HPLC retention time (1.01 minutes) indicates higher polarity than fluorinated analogues, which would exhibit longer retention due to fluorophilicity.
  • Bioactivity Potential: Urea derivatives are known protease inhibitors or kinase modulators, whereas fluorinated compounds often target lipid-rich environments (e.g., membranes) .

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